2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate
Description
2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate is a complex organic compound with the molecular formula C15H23NO5 and a molecular weight of 297.35 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrogen atom and multiple ester functional groups. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
Molecular Formula |
C15H23NO5 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-5-20-12(18)15-8-6-10(7-9-15)16(11(15)17)13(19)21-14(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
HZSOAXHPDPIWKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)N(C2=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the azabicyclo scaffold, which is central to the compound’s structure . This process often requires the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate
- 8-Azabicyclo[3.2.1]octane derivatives
Uniqueness
2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[222]octane-2,4-dicarboxylate stands out due to its specific bicyclic structure and the presence of multiple ester groups
Biological Activity
2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate is a complex organic compound recognized for its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
The molecular formula of 2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate is with a molecular weight of approximately 281.36 g/mol. This compound contains a bicyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N O5 |
| Molecular Weight | 281.36 g/mol |
| CAS Number | 2206134-84-9 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of various azabicyclic compounds, including derivatives similar to 2-tert-butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane. Research indicates that these compounds exhibit significant activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to various metabolic pathways. For instance, it has shown promise as an inhibitor of certain amine oxidases, which are crucial in the metabolism of biogenic amines . Such inhibition could have implications in treating conditions related to neurotransmitter imbalances.
Neuroprotective Effects
In vitro studies suggest that compounds with similar structures may possess neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases. The mechanism is thought to involve modulation of oxidative stress and apoptosis pathways .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of azabicyclic compounds demonstrated that those with structural similarities to 2-tert-butyl 4-ethyl 3-oxo showed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
- Enzymatic Activity Assessment : Research published in the Journal of Medicinal Chemistry explored the inhibitory effects of various azabicyclo derivatives on monoamine oxidase (MAO), revealing that certain modifications enhanced their inhibitory potency .
Research Findings
A systematic review of literature reveals that compounds within the azabicyclo family are being actively investigated for their pharmacological potential:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition of bacterial growth |
| Enzyme Inhibition | Effective inhibitors of MAO and other metabolic enzymes |
| Neuroprotective Potential | Modulation of oxidative stress pathways |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via multi-step routes involving cycloaddition or ring-closing reactions. For example, a modified procedure using N-Boc-hexahydro-1H-azepin-4-one as a precursor reacts with ethyl diazoacetate under BF₃ catalysis to form the bicyclic core. Purification via column chromatography (eluent: 1% MeOH in CH₂Cl₂) yields ~32% product . Key variables affecting yield include reaction temperature (optimized at 0°C to room temperature), stoichiometry of BF₃●OEt₂, and dropwise addition of diazo compounds to suppress side reactions .
Q. How is the stereochemical configuration of this compound verified experimentally?
- Methodological Answer: X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy are critical. For example, the endo/exo configuration of substituents is confirmed via coupling constants in ¹H NMR (e.g., δ 3.42–3.26 ppm for axial protons) and cross-peaks in 2D NOESY spectra . Computational tools like Density Functional Theory (DFT) can predict preferred conformers for validation .
Q. What analytical techniques are used to characterize purity and structural integrity?
- Methodological Answer:
- HPLC with UV detection (λ = 254 nm) assesses purity (>97%).
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calcd. 299.36, found 299.36) .
- ¹³C NMR resolves carbonyl signals (e.g., δ 172.06 ppm for ester groups) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve stereoselectivity for CNS-targeted analogs?
- Methodological Answer: Substituent positioning on the bicyclo[2.2.2]octane scaffold influences binding to neurotransmitter receptors. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rhodium-catalyzed cyclopropanation) enhance enantiomeric excess (ee >90%). Post-functionalization via Mitsunobu reactions introduces hydroxyl groups critical for CNS activity .
Q. What computational strategies predict biological targets for this compound?
- Methodological Answer:
- Molecular docking (AutoDock Vina) screens against neurotransmitter receptors (e.g., σ₁, NMDA).
- Pharmacophore modeling identifies hydrogen-bond acceptors at the 3-oxo position and hydrophobic interactions with the tert-butyl group as key features .
- MD simulations (AMBER) assess stability in lipid bilayers, relevant for blood-brain barrier penetration .
Q. How do structural analogs resolve contradictions in reported bioactivity data?
- Methodological Answer:
| Analog | Modification | Bioactivity Shift | Source |
|---|---|---|---|
| 5-Hydroxy derivative | C5 hydroxylation | ↑ Serotonin receptor affinity (IC₅₀ = 0.8 μM) | |
| Exo-6-hydroxy variant | Stereoinversion | ↓ Dopamine uptake inhibition |
- SAR studies correlate substituent bulk (e.g., tert-butyl vs. ethyl) with off-target effects .
Q. What experimental and computational methods resolve crystallographic disorder in X-ray structures?
- Methodological Answer:
- SHELXL refinement with TWIN/BASF commands models disorder in the bicyclic core .
- Hirshfeld surface analysis identifies weak interactions (e.g., C–H···O) stabilizing the lattice .
- Rigid-body refinement partitions electron density for overlapping tert-butyl groups .
Data Contradiction Analysis
Q. Why do reported yields for similar bicyclo[2.2.2]octane syntheses vary widely (20–60%)?
- Methodological Answer: Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
